molecular formula C47H34O32 B217726 Elaeocarpusin CAS No. 102382-31-0

Elaeocarpusin

Cat. No.: B217726
CAS No.: 102382-31-0
M. Wt: 1110.8 g/mol
InChI Key: DGXJNCUJVTXKLQ-UHFFFAOYSA-N
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Description

The compound “(3,6a,9’,10’,11’,14’,15’,16’,30’,31’,35’,36’-Dodecahydroxy-2’,5,7’,19’,27’,40’-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38’-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24’-yl) 3,4,5-trihydroxybenzoate” is a highly complex organic molecule. It features multiple hydroxyl groups, spiro structures, and a benzoate moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of spiro structures, and introduction of hydroxyl groups. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts like palladium for coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Allergic Inflammation

Elaeocarpusin has been investigated for its potential as a therapeutic agent in allergic diseases. In vivo studies using mouse models demonstrated that this compound effectively reduced symptoms associated with passive cutaneous anaphylaxis (PCA) and active systemic anaphylaxis (ASA). The compound was shown to attenuate reactions such as hypotension and histamine release in a dose-dependent manner .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. Research indicates that ellagitannins can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Anti-cancer Properties

Emerging evidence suggests that this compound may possess anti-neoplastic effects. Studies have indicated that ellagitannins can inhibit cancer cell proliferation and induce apoptosis in certain cancer types . The exact mechanisms remain under investigation but may involve modulation of cell signaling pathways related to growth and survival.

Case Study 1: Inhibition of Allergic Reactions

A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibited mast cell degranulation in vitro and reduced PCA reactions in vivo. Mice treated with this compound showed significantly less edema and vascular permeability compared to controls, indicating its potential utility in managing allergic responses .

Case Study 2: Antioxidant Effects

Research focusing on the antioxidant capabilities of this compound revealed that it significantly reduced oxidative stress markers in cellular models exposed to harmful agents. The findings suggest that this compound could be beneficial in conditions characterized by oxidative damage .

Data Table: Summary of Findings on this compound

Application AreaFindingsReference
Allergic InflammationInhibits mast cell degranulation; reduces cytokines
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-cancer PropertiesInduces apoptosis; inhibits cancer cell proliferation

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structures could provide rigidity and specific spatial orientation, affecting how the molecule interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3,4,5-Trihydroxybenzoate derivatives): These compounds share the benzoate moiety and hydroxyl groups but lack the complex spiro structures.

    Spiro compounds: Molecules with spiro structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups, spiro structures, and a benzoate moiety, which together provide a unique set of chemical and biological properties.

Properties

CAS No.

102382-31-0

Molecular Formula

C47H34O32

Molecular Weight

1110.8 g/mol

IUPAC Name

(3,6a,9',10',11',14',15',16',30',31',35',36'-dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C47H34O32/c48-14-1-9(2-15(49)25(14)56)36(61)77-40-33-32-30(19(72-40)8-70-37(62)11-4-16(50)26(57)28(59)21(11)10-3-13(39(64)73-32)24(55)29(60)23(10)54)75-41(65)43-6-20(53)45(67,79-44(43)42(66)76-35-18(52)7-71-47(35,44)69)46(68)34(43)22-12(38(63)74-33)5-17(51)27(58)31(22)78-46/h1-5,18-19,30,32-35,40,48-52,54-60,67-69H,6-8H2

InChI Key

DGXJNCUJVTXKLQ-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O

Synonyms

Elaeocarpusin

Origin of Product

United States

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